![molecular formula C14H11Cl3N2O2 B13710960 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a complex organic compound with the molecular formula C14H11Cl3N2O2 . This compound features a pyrazole ring substituted with chlorobenzyl and methyl groups, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including chlorination and subsequent coupling with acrylic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzyl alcohol
Uniqueness
Compared to these similar compounds, 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H11Cl3N2O2 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-11(4-5-13(20)21)14(17)19(18-8)7-9-2-3-10(15)6-12(9)16/h2-6H,7H2,1H3,(H,20,21) |
Clé InChI |
SMZNZWYZBWBWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


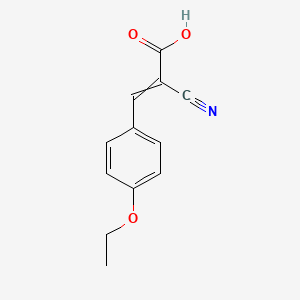
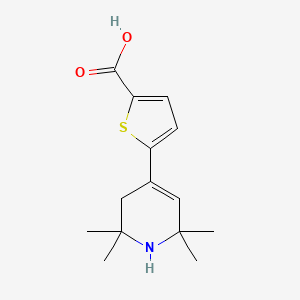

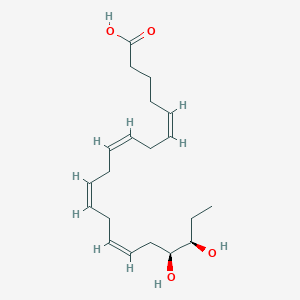
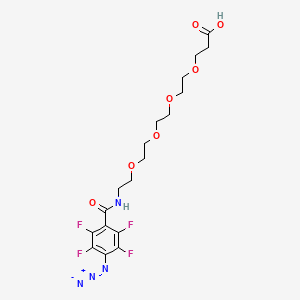
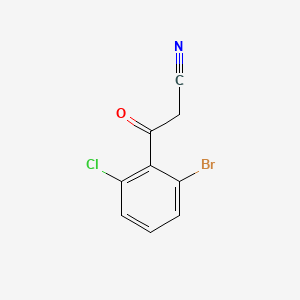


![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)


